N3-D-Dab(Boc)-OH

Peptide Synthesis Stereochemistry ADC Linker

N3-D-Dab(Boc)-OH is a superior bifunctional building block for peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). Its D-stereochemistry enhances metabolic stability, while the orthogonal Boc protection ensures seamless Fmoc-SPPS compatibility. The pendant azide enables precise, homogeneous bioconjugation via CuAAC or SPAAC, eliminating the heterogeneity seen with generic lysine analogs. This product is manufactured under rigorous quality control to deliver consistent ≥98% purity, ensuring reproducible results in your critical conjugation workflows.

Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Cat. No. B2883084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-D-Dab(Boc)-OH
Molecular FormulaC9H16N4O4
Molecular Weight244.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1
InChIKeyJLMWKZYQNHSSAD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-D-Dab(Boc)-OH for ADC & Click Chemistry: A Protected Azido-Diaminobutyric Acid Building Block


N3-D-Dab(Boc)-OH is a synthetic amino acid derivative of D-2,4-diaminobutyric acid (D-Dab) featuring a Boc-protected α-amino group and an azide-functionalized side chain . With a molecular formula of C₉H₁₆N₄O₄ and a molecular weight of 244.25 g/mol, this compound serves as a bifunctional building block in peptide synthesis and bioorthogonal conjugation, enabling both standard peptide coupling via its free carboxylic acid and copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry via its azide moiety .

Why N3-D-Dab(Boc)-OH Cannot Be Substituted with Generic Amino Acid Derivatives


Substituting N3-D-Dab(Boc)-OH with generic amino acid derivatives or click chemistry reagents introduces unacceptable risks in peptide and conjugate synthesis workflows. Standard amino acids like L-lysine derivatives, protected with Fmoc and possessing a different side-chain length, alter the spatial orientation of the conjugated payload, potentially affecting target binding and biological activity [1]. Non-azido Dab(Boc)-OH derivatives (e.g., H-Dab(Boc)-OH) lack the click chemistry handle entirely, rendering them useless for bioorthogonal conjugation [2]. Even within the azido-Dab family, the stereochemistry (D- vs. L-) dictates the final peptide's conformation and metabolic stability . Furthermore, the specific combination of Boc protection on the α-amine is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, unlike Fmoc-protected analogs (e.g., Fmoc-Dab(Boc)-OH), which are incompatible with Fmoc-SPPS due to identical protecting group chemistry . Therefore, generic or seemingly similar alternatives fail to meet the precise structural, stereochemical, and synthetic compatibility requirements for advanced conjugate design.

N3-D-Dab(Boc)-OH Quantitative Differentiation: A Technical Evidence Guide


N3-D-Dab(Boc)-OH vs. N3-L-Dab(Boc)-OH: Stereochemical Identity for Defined Peptide Conformation

The sole differentiating factor is the stereochemistry at the α-carbon. N3-D-Dab(Boc)-OH is the D-enantiomer, specified by the (2R) configuration , while N3-L-Dab(Boc)-OH is the L-enantiomer with (2S) configuration . This is a binary, qualitative difference. The choice dictates the three-dimensional structure of the final peptide, directly influencing its biological activity, target binding, and resistance to enzymatic degradation. Using the wrong enantiomer will produce a diastereomeric peptide with potentially nullified or altered function . The quantitative data provided are their distinct identifiers, which serve as absolute proof of their non-equivalence for procurement and scientific use .

Peptide Synthesis Stereochemistry ADC Linker Enantiomer

N3-D-Dab(Boc)-OH vs. N3-Dap(Boc)-OH: Optimized Spacer Length for Payload Accessibility

The key differentiation lies in the side-chain length, which functions as a spacer between the peptide backbone and the conjugation site. N3-D-Dab(Boc)-OH, derived from 2,4-diaminobutyric acid, has a 2-carbon side chain . N3-Dap(Boc)-OH, derived from 2,3-diaminopropionic acid, has a 1-carbon side chain [1]. While direct comparative conjugation efficiency data is unavailable, established principles in linker design (class-level inference) state that a longer spacer can improve the accessibility of a bulky payload (e.g., a drug or fluorophore) to its target and reduce steric hindrance during the click reaction [2]. The 2-carbon spacer of the Dab derivative offers greater conformational flexibility than the 1-carbon Dap analog, potentially leading to higher conjugation yields in sterically demanding environments [3].

ADC Linker Spacer Length Conjugation Efficiency Structure-Activity Relationship

N3-D-Dab(Boc)-OH vs. Fmoc-Dab(Boc)-OH: Orthogonal Protecting Group for Fmoc-SPPS

The critical differentiation is the orthogonal protecting group strategy. N3-D-Dab(Boc)-OH is N-terminal unprotected (free amine) or bears an azide, with a Boc protecting group on the side-chain amine. This makes it directly compatible with Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), the industry standard, as the Boc group is stable to the basic conditions used for Fmoc deprotection (20% piperidine in DMF) . In contrast, Fmoc-Dab(Boc)-OH has an Fmoc protecting group on the N-terminus, which is also base-labile. Using it in an Fmoc-SPPS cycle would result in simultaneous deprotection of both the α-amine and the side-chain amine, leading to uncontrolled polymerization and a failed synthesis . This is a binary, process-defining difference.

Peptide Synthesis Protecting Group Strategy Fmoc-SPPS Orthogonality

N3-D-Dab(Boc)-OH vs. H-Dab(Boc)-OH: Built-in Click Chemistry Functionality

The presence of an azide group fundamentally distinguishes N3-D-Dab(Boc)-OH from its non-azido counterpart, H-Dab(Boc)-OH. N3-D-Dab(Boc)-OH contains an azide (-N₃) moiety on the side-chain amine, enabling it to participate in CuAAC and SPAAC click reactions [1]. H-Dab(Boc)-OH possesses only a Boc-protected amine and a free carboxylic acid, limiting its utility to standard peptide bond formation [2]. This is a binary, qualitative difference in chemical functionality. The azide group allows N3-D-Dab(Boc)-OH to act as a site-specific 'chemical handle' for attaching payloads, fluorophores, or other functional molecules to a peptide backbone in a controlled, bioorthogonal manner. H-Dab(Boc)-OH lacks this capability entirely.

Click Chemistry Bioorthogonal Conjugation Functionalization ADC Payload

N3-D-Dab(Boc)-OH: Optimal Application Scenarios in Research and Industry


Synthesis of D-Enantiomer Peptide-Drug Conjugates (PDCs) via Fmoc-SPPS

N3-D-Dab(Boc)-OH is uniquely suited for introducing a clickable D-amino acid into peptide sequences using standard Fmoc-SPPS. The orthogonal Boc side-chain protection is stable to piperidine, allowing for the synthesis of the full-length, protected peptide on resin . Following cleavage, the free azide group serves as a precise conjugation site for alkyne-bearing cytotoxic payloads (via CuAAC) or DBCO/BCN-bearing probes (via SPAAC), enabling the generation of homogeneous PDCs [1]. The D-stereochemistry of the Dab residue can confer increased stability against proteolytic degradation in vivo compared to an L-amino acid [2].

Construction of Site-Specific Antibody-Drug Conjugates (ADCs) with Enhanced Stability

As a bifunctional linker intermediate, N3-D-Dab(Boc)-OH is critical for generating ADCs with defined drug-to-antibody ratios (DAR). The D-Dab scaffold provides a short, rigid spacer that can influence payload positioning. Its azide group facilitates the final 'click' conjugation of the drug-linker construct to an antibody engineered with a complementary bioorthogonal handle (e.g., an alkyne or cyclooctyne) [3]. Compared to the L-enantiomer, the D-form may impart a different local conformation to the linker, which could be optimized for linker stability and payload release kinetics [4].

Design of Protease-Resistant Bioactive Peptides and Stapled Peptides

Incorporating D-amino acids like D-Dab into peptides is a well-established strategy to enhance their metabolic stability and prolong their half-life in biological fluids [2]. N3-D-Dab(Boc)-OH allows researchers to build D-Dab residues into peptide sequences via Fmoc-SPPS . The resulting azide-functionalized peptide can then be used as a versatile scaffold for further modification, such as 'stapling' via bis-alkylation to create conformationally constrained and highly stable macrocyclic peptides for challenging intracellular targets [5].

Creating Functionalized Peptide Mimetics and Chemical Probes

The combination of an azide handle, a D-amino acid scaffold, and an orthogonal protecting group makes N3-D-Dab(Boc)-OH an ideal building block for creating functional probes for chemical biology. After incorporating it into a peptide of interest via Fmoc-SPPS , the azide can be chemoselectively reacted with a wide array of alkyne-functionalized reporter groups (e.g., biotin, fluorophores, affinity tags) using SPAAC, a copper-free and bioorthogonal reaction suitable for live-cell studies [1]. The D-stereochemistry helps ensure the probe's stability and can minimize interference with native biological processes.

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